1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Description

Systematic Nomenclature and Molecular Formula Determination

IUPAC Naming and Structural Features

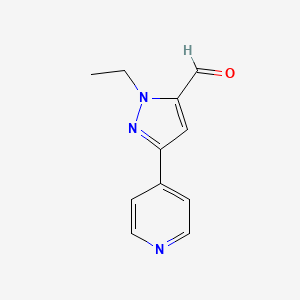

The compound is systematically named 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde , reflecting its pyrazole core with substituents at positions 1, 3, and 5. The pyrazole ring is substituted with an ethyl group at position 1, a pyridin-4-yl group at position 3, and a carbaldehyde group at position 5.

Key Structural Elements

- Pyrazole Ring : A five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.

- Ethyl Substituent : Attached to the nitrogen at position 1, contributing to steric and electronic effects.

- Pyridin-4-yl Group : A para-substituted pyridine ring fused to the pyrazole at position 3, enhancing aromatic conjugation.

- Carbaldehyde Group : A reactive aldehyde moiety at position 5, enabling further functionalization.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N₃O | |

| Molecular Weight | 201.22 g/mol | |

| CAS Number | 1784925-03-6; 1784924-95-3* | |

| SMILES Code | O=CC1=CC(C2=CC=NC=C2)=NN1CC |

Note: Discrepancies in CAS numbers may reflect isomeric or synthetic variations.

Properties

IUPAC Name |

2-ethyl-5-pyridin-4-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-14-10(8-15)7-11(13-14)9-3-5-12-6-4-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFZIERAJKVCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets in a way that leads to a variety of biological activities.

Biological Activity

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H11N3O and features a unique pyrazole structure substituted with an ethyl group and a pyridine moiety. Its reactive aldehyde functional group enhances its potential as a versatile building block in medicinal chemistry. The presence of nitrogen atoms in both the pyrazole and pyridine rings contributes to its biological activity and chemical reactivity.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have shown that it can reduce inflammation markers in cell lines, indicating its therapeutic potential in treating inflammatory diseases .

Anticancer Activity

This compound has been evaluated for its anticancer properties. It exhibits cytotoxic effects against various cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and colorectal cancer cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer progression by blocking their active sites .

- Cytokine Modulation : It may influence the production of inflammatory cytokines, contributing to its anti-inflammatory effects .

Comparative Analysis with Related Compounds

To understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Ethylpyrazole | C7H10N2 | Lacks pyridine substitution; simpler structure |

| 3-Pyridin-4-ylpyrazole | C9H8N2 | Contains only one nitrogen heterocycle; different reactivity |

| 1-Benzylpyrazole | C10H10N2 | Contains a benzyl group instead of pyridine; different biological activities |

| 5-Methylpyrazole | C4H6N2 | A smaller pyrazole derivative; fewer potential interactions |

This table highlights the dual heterocyclic nature of this compound, which may enhance its distinct biological activities compared to simpler derivatives.

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound:

- Anticancer Studies : A study conducted by Xia et al. evaluated various pyrazole derivatives for their anticancer activity. The results indicated that compounds similar to 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole showed significant growth inhibition in tumor cell lines with IC50 values ranging from 26 µM to over 49 µM depending on the specific derivative tested .

- Anti-inflammatory Research : In another study, compounds derived from pyrazoles were tested for their anti-inflammatory effects in animal models. The findings suggested that these compounds could effectively reduce carrageenan-induced edema comparable to traditional anti-inflammatory drugs like indomethacin .

Scientific Research Applications

Pharmaceutical Applications

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde has been investigated for its potential as an intermediate in drug synthesis . Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for developing new pharmaceuticals.

Research indicates that this compound exhibits significant biological activity. It has been studied for its interactions with biological targets, including enzymes and receptors, which may modulate their activity. Understanding these interactions is crucial for optimizing its therapeutic applications.

Synthesis Pathways

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Pyridine Substitution : The introduction of the pyridine moiety can be accomplished via nucleophilic substitution or coupling reactions.

- Aldehyde Functionalization : The aldehyde group can be introduced through oxidation of alcohol or direct formylation methods.

These synthetic strategies highlight the compound's versatility in organic synthesis.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound, demonstrating its ability to inhibit cancer cell proliferation in vitro. The compound was shown to induce apoptosis in specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's role as an enzyme inhibitor. It was found to interact with specific kinases involved in cancer progression, providing insights into its mechanism of action and potential therapeutic applications in oncology.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-5-carbaldehyde Derivatives

Key Observations:

N1 Substituents :

- The ethyl group in the target compound provides moderate lipophilicity and stability compared to the difluoromethyl group, which may improve metabolic resistance but reduce solubility .

- Ethyl-substituted derivatives are less sterically hindered than bulkier groups (e.g., trifluoromethyl), facilitating reactions at the carbaldehyde position .

C3 Substituents: Pyridin-4-yl at C3 enhances hydrogen-bonding capacity and π-π stacking, critical for binding to biological targets like kinases .

Preparation Methods

Vilsmeier-Haack Reaction-Based Formylation

The Vilsmeier-Haack reaction is the most prominent and widely employed method for the synthesis of pyrazole-5-carbaldehydes, including derivatives similar to 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde. This method involves the reaction of pyrazole precursors or hydrazones with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). Key features include:

- Starting Materials : Hydrazones derived from aryl or alkyl methyl ketones, or N-alkylpyrazoles.

- Reaction Conditions : Typically performed at elevated temperatures (80–120 °C) with POCl3/DMF complex.

- Yields : Generally good to moderate yields depending on substrate and conditions.

- Examples :

- Synthesis of 1-ethylpyrazole-4-carbaldehyde and related derivatives by Vilsmeier-Haack formylation of N-alkylpyrazoles.

- Preparation of 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde by formylation of dihydropyrazolones under Vilsmeier-Haack conditions.

- Formylation of semicarbazones and hydrazones to obtain pyrazole-4-carbaldehydes with various substituents.

Oxidation of Corresponding Alcohols

Another method involves the selective oxidation of pyrazole-5-methanol derivatives to the corresponding aldehydes:

- Oxidizing Agents : Commonly used oxidants include potassium persulfate, hydrogen peroxide, and other peroxides.

- Reaction Medium : Often conducted in acetonitrile or other organic solvents with acid catalysts such as sulfuric acid.

- Yield and Efficiency : Reported yields range from 75% to 80% in related pyrazole carboxylate oxidations.

- Example : Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is oxidized using potassium persulfate in an acetonitrile system with sulfuric acid catalyst to form the corresponding aldehyde intermediate.

Miscellaneous Synthetic Routes

Several other synthetic approaches have been reported, including:

- Cyclization Reactions : Formation of pyrazole rings via cyclization of phenylhydrazones with ketones followed by formylation.

- Microwave-Assisted Synthesis : Microwave irradiation of amino-pyrazoles with amide solvents in the presence of POCl3 to yield formimidamides, which are related intermediates.

- Substituent-Specific Strategies : Tailored syntheses for pyrazoles bearing specific substituents such as nitrophenyl or trifluoromethyl groups, involving diazotization and hydrazone formation followed by Vilsmeier-Haack formylation.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | N-alkylpyrazoles, hydrazones | POCl3/DMF, 80–120 °C | Moderate to Good | Widely used; allows introduction of aldehyde at pyrazole 5-position |

| Oxidation of Alcohols | Pyrazole-5-methanol derivatives | Potassium persulfate, H2SO4, acetonitrile | 75–80 | Efficient oxidation to aldehydes; applicable to halogenated pyrazole carboxylates |

| Cyclization and Formylation | Phenylhydrazones and ketones | DMF/POCl3, reflux or microwave irradiation | Good | Enables synthesis of substituted pyrazole carbaldehydes with diverse aromatic groups |

| Diazotization and Hydrazone Route | Amines and aryl methyl ketones | NaNO2/HCl, SnCl2/HCl, followed by Vilsmeier | Good | Useful for introducing electron-withdrawing groups; enables pyridinyl substitution |

Detailed Research Findings

- The Vilsmeier-Haack reaction is highly versatile for synthesizing this compound analogs, with the formylation step being selective for the 5-position of the pyrazole ring.

- Oxidation methods employing potassium persulfate provide a mild and efficient route to convert pyrazole carbinols to aldehydes with good yields and minimal by-products.

- Microwave-assisted synthesis offers a rapid and energy-efficient alternative to conventional heating, improving reaction times and yields in some cases.

- Substituent effects, such as the presence of pyridinyl groups, influence the reactivity and selectivity of formylation and oxidation steps, necessitating optimization of reaction conditions for each derivative.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with a Vilsmeier reagent (e.g., POCl₃/DMF) to form the 5-chloro intermediate. Subsequent nucleophilic substitution with pyridin-4-ol derivatives in the presence of a base (e.g., K₂CO₃) replaces the chloro group with the pyridinyl moiety . For example, 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde (from ) can be reacted with 4-hydroxypyridine to introduce the pyridinyl substituent. Yield optimization often involves solvent selection (e.g., DMF or acetonitrile), temperature control (reflux conditions), and stoichiometric ratios of reagents .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- X-ray crystallography for unambiguous confirmation of molecular geometry, as demonstrated for analogous pyrazole-carbaldehyde derivatives (e.g., 3-methyl-1-phenyl-5-phenoxypyrazole-4-carbaldehyde in ).

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and purity. For instance, aldehyde protons typically resonate at δ 9.8–10.2 ppm, while pyridinyl protons appear as distinct aromatic signals .

- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the nucleophilic substitution step with pyridin-4-ol?

- Methodological Answer : Yield improvements often involve:

- Catalyst screening : Transition-metal catalysts (e.g., CuI) or phase-transfer catalysts may enhance reactivity .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve nucleophilicity of pyridin-4-ol.

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) balances reaction kinetics and thermal stability of intermediates .

- Base selection : Stronger bases (e.g., Cs₂CO₃) may accelerate substitution but risk side reactions like hydrolysis .

Q. What strategies are effective in resolving contradictions in spectral data or crystallographic results for pyrazole-carbaldehyde derivatives?

- Methodological Answer : Contradictions often arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic systems) can alter bond angles and torsional parameters. Re-crystallization in alternative solvents (e.g., ethanol vs. DCM) may resolve discrepancies .

- Dynamic NMR effects : Conformational flexibility (e.g., aldehyde rotation) can lead to averaged signals. Variable-temperature NMR or DFT calculations help clarify dynamic behavior .

- Impurity interference : HPLC purification or column chromatography (silica gel, ethyl acetate/hexane) ensures sample homogeneity before analysis .

Q. How can this compound serve as a building block for designing bioactive pyrazole hybrids, and what structural modifications enhance activity?

- Methodological Answer :

- Pharmacophore hybridization : The aldehyde group allows condensation with amines or hydrazines to form Schiff bases or hydrazones, which are explored for antimicrobial or anticancer activity (e.g., hydrazinecarbothioamide derivatives in ) .

- Substituent tuning : Replacing the ethyl group with bulkier alkyl chains (e.g., cyclohexyl) or introducing electron-withdrawing groups (e.g., CF₃) on the pyridine ring modulates lipophilicity and target affinity .

- Biological evaluation : In vitro assays (e.g., enzyme inhibition, cytotoxicity) guide SAR studies. For example, pyrazole-carbaldehydes fused with thieno[2,3-c]pyrazole systems () show enhanced bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.